Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate
Description
Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate is a chemical compound with the molecular formula C8H12N2O4 and a molecular weight of 200.19 g/mol This compound is characterized by the presence of a pyrazolidine ring, which is a five-membered ring containing two nitrogen atoms
Properties
IUPAC Name |
methyl 2-(1-acetyl-3-oxopyrazolidin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-5(11)10-4-6(8(13)9-10)3-7(12)14-2/h6H,3-4H2,1-2H3,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTGJCFQVOQGEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C(=O)N1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200230 | |
| Record name | 4-Pyrazolidineacetic acid, 1-acetyl-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428141-38-1 | |
| Record name | 4-Pyrazolidineacetic acid, 1-acetyl-3-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428141-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrazolidineacetic acid, 1-acetyl-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate typically involves the reaction of pyrazolidine derivatives with acetic anhydride and methyl acetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium acetate in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis involving pyrazolidine derivatives and acetic anhydride can be scaled up for industrial purposes if needed.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate: Similar compounds include other pyrazolidine derivatives with varying substituents.
Methyl (1-hydroxy-3-oxopyrazolidin-4-yl)acetate: This compound has a hydroxyl group instead of an acetyl group.
Methyl (1-acetyl-3-oxopyrazolidin-4-yl)propionate: This compound has a propionate group instead of an acetate group.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Biological Activity
Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant research. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound belongs to the class of pyrazolidine derivatives, characterized by their unique five-membered ring structure. The presence of various functional groups in its molecular structure contributes to its diverse biological properties.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer activity. A study reported that derivatives of related compounds demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells. The half-maximal inhibitory concentration (IC50) values for these compounds were notably low, suggesting potent anticancer properties.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 3.57 ± 0.1 |
| Adriamycin | HepG2 | 4.50 ± 0.2 |
The therapeutic index (TI) for this compound was found to be significantly high, indicating a favorable safety profile alongside its efficacy .
Antimicrobial Activity
The compound also displays notable antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting that this compound could serve as a potential alternative in antimicrobial therapy.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Candida albicans | 30 |
These findings underscore the compound's potential as a broad-spectrum antimicrobial agent .
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, this compound has demonstrated significant antioxidant activity. Various assays, including DPPH and ABTS radical scavenging tests, revealed that the compound exhibits strong radical scavenging capabilities, comparable to those of well-known antioxidants like vitamin C.
| Assay Type | Radical Scavenging Activity (%) |
|---|---|
| DPPH | 91% |
| ABTS | 95% |
The antioxidant properties are attributed to the compound's ability to donate electrons and neutralize free radicals, thereby protecting cellular components from oxidative stress .
Case Studies and Research Findings
Several case studies have been conducted to further explore the biological activities of this compound:
- Anticancer Mechanisms : A study involving molecular docking simulations suggested that the compound interacts effectively with key enzymes involved in cancer cell proliferation, such as Topoisomerase I. This interaction may contribute to its observed cytotoxic effects .
- Synergistic Effects : Research indicated that when combined with other therapeutic agents, this compound exhibited synergistic effects that enhanced its overall efficacy against cancer cells and microbial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
